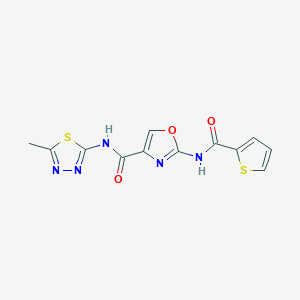
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide
Description
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is a heterocyclic compound featuring three distinct moieties: a 5-methyl-1,3,4-thiadiazole ring, an oxazole core, and a thiophene-2-carboxamido substituent. The thiadiazole group is linked via an acetamide bridge to the oxazole ring, which is further substituted at the 2-position with a thiophene-derived carboxamide group.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O3S2/c1-6-16-17-12(22-6)15-9(18)7-5-20-11(13-7)14-10(19)8-3-2-4-21-8/h2-5H,1H3,(H,13,14,19)(H,15,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZPIRJLEVNOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiadiazole moiety and an oxazole ring. Its molecular formula is with a molecular weight of approximately 331.41 g/mol.
Antimicrobial Activity
Research has demonstrated that derivatives of 1,3,4-thiadiazole, including compounds similar to this compound, exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for some related compounds have been reported as follows:
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 1 | 32.6 | Antifungal |
| 2 | 62.5 | Antibacterial |
| 3 | 47.5 | Antifungal |
These values indicate that certain derivatives are more effective than standard drugs like itraconazole and fluconazole against specific bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of compounds containing the thiadiazole moiety has been explored extensively. For instance, studies have shown that certain derivatives can inhibit tumor growth in vivo. A notable case study involved a derivative that achieved complete tumor regression in murine models . The mechanism of action is believed to involve the inhibition of key cellular pathways associated with cancer cell proliferation.
Anti-inflammatory Activity
Compounds based on the thiadiazole structure have also been investigated for their anti-inflammatory effects. In vitro studies suggest that these compounds can significantly reduce inflammatory markers in cell cultures, indicating their potential for treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several thiadiazole derivatives against various pathogens. The results indicated that modifications at the C-5 position of the thiadiazole ring enhanced antibacterial activity against Gram-positive bacteria .
- Anticancer Mechanisms : In another study, researchers synthesized a series of thiadiazole derivatives and tested their effects on cancer cell lines. The most promising compound demonstrated cytotoxicity with an IC50 value significantly lower than that of conventional chemotherapeutics .
Comparison with Similar Compounds
1,3,4-Thiadiazole Carboxamides
- T-448 (3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide fumarate): This compound shares the 5-methyl-1,3,4-thiadiazol-2-yl carboxamide backbone but replaces the oxazole-thiophene moiety with a benzamide and cyclopropane group. T-448 is a potent LSD1 inhibitor with minimal hematological toxicity, highlighting the role of the thiadiazole carboxamide in target binding .
Oxazole-Thiophene Hybrids
- N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide: This isoxazole analog demonstrates the integration of thiophene and carboxamide groups, synthesized via oxime cyclization and ester hydrolysis. Its structural similarity suggests that the target compound’s oxazole-thiophene unit may enhance π-π interactions in biological systems .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


